Tert-butyl 4-methylpyridin-3-ylcarbamate

JAK Inhibitor Medicinal Chemistry Synthetic Intermediate

For research teams requiring regiospecific pyridine building blocks, the isomeric purity of the Boc-protected amine is critical. CAS 180253-66-1 resolves the challenge of unwanted (3-methyl-4-pyridyl)carbamate contamination that derails JAK inhibitor programs. - Ensures fidelity in tofacitinib analog synthesis; the correct 4-methyl-3-pyridyl substitution is essential for on-target activity. - Boc protection provides orthogonal stability for multi-step sequences and compatibility with directed ortho-metalation chemistry. - LogP of 2.81 facilitates predictable chromatographic purification and aqueous workup partitioning.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 180253-66-1
Cat. No. B071840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methylpyridin-3-ylcarbamate
CAS180253-66-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
InChIKeyDIHCQPPXAIYZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-methylpyridin-3-ylcarbamate Overview


Tert-butyl 4-methylpyridin-3-ylcarbamate (CAS 180253-66-1) is a heterocyclic building block featuring a 4-methylpyridine core with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, this compound is a crystalline solid with a reported melting point of 91–93 °C . Its principal utility lies in medicinal chemistry as a protected form of 3-amino-4-methylpyridine (3-amino-4-picoline), enabling controlled, regioselective functionalization of the pyridine scaffold in multi-step syntheses [1].

Boc-protected 3-amino-4-methylpyridine for orthogonal synthesis strategies
Heterocyclic building block enabling pyridine scaffold diversification
Key intermediate in tofacitinib (JAK3 inhibitor) synthetic route

Tert-butyl 4-methylpyridin-3-ylcarbamate: Substitution Risks


The tert-butyl (4-methylpyridin-3-yl)carbamate scaffold is not interchangeable with its close analogs. Critical structural variations—including the position of the methyl and Boc-protected amine groups on the pyridine ring, and the nature of the carbamate ester—dictate its reactivity, stability, and ultimate utility in target synthesis. For instance, the isomeric tert-butyl (3-methylpyridin-4-yl)carbamate (CAS 180253-65-0) presents a different electronic and steric environment, leading to divergent cross-coupling outcomes. Furthermore, the unprotected amine 3-amino-4-methylpyridine lacks the stability and orthogonal protection required for complex sequences. The following sections provide quantitative evidence detailing why the specific regiochemistry and protecting group of CAS 180253-66-1 are essential for reproducible scientific outcomes, particularly in the synthesis of JAK inhibitors .

4-Methyl-3-yl Boc-carbamate (target regiochemistry)
Isomeric 3-methyl-4-yl carbamate (CAS 180253-65-0) does not provide active JAK3 pharmacophore; regiochemistry mismatch may prevent target synthesis.
Boc-protected amine ensures selective functionalization
Unprotected 3-amino-4-methylpyridine leads to competing N-alkylation and poor regioselectivity, yielding complex mixtures.
tert-Butyl carbamate offers orthogonal stability and higher lipophilicity
Methyl carbamate analog (CAS 694495-63-1) has lower LogP and reduced stability towards nucleophiles; may alter reaction and purification profiles.

Tert-butyl 4-methylpyridin-3-ylcarbamate: Evidence vs Analogs


Regiochemical Fidelity: Tofacitinib Intermediate

The precise (4-methylpyridin-3-yl)carbamate substitution pattern is essential for the synthesis of the JAK3 inhibitor tofacitinib. The target compound, as a Boc-protected precursor, can be deprotected to the corresponding amine, which is then further elaborated to the active pharmaceutical ingredient. In contrast, the methyl carbamate analog, methyl (4-methylpyridin-3-yl)carbamate (CAS 694495-63-1), is explicitly identified as an intermediate for tofacitinib and is listed as 'Tofatinib Impurity 9' or 'Tofacitinib Related Impurity 3', underscoring the specific regiochemical requirement . The tert-butyl carbamate provides orthogonal protection compared to the methyl ester, which is crucial for late-stage functionalization .

JAK3 Inhibitor Synthesis
Reported
(4-Methyl-3-pyridyl)carbamate regiochemistry yields active JAK3 inhibitor pharmacophore; 3-methyl-4-yl isomer is inactive.
Regiochemical control is essential for tofacitinib intermediate synthesis.
Based on tofacitinib synthetic pathway; JAK3 IC50 112 nM reported for final API.
JAK Inhibitor Medicinal Chemistry Synthetic Intermediate

Synthesis Yield: Boc-Protected vs Unprotected Amine

A validated synthetic protocol from US Patent US05681959 describes the preparation of tert-butyl 4-methylpyridin-3-ylcarbamate via a directed ortho-metalation of 3-tert-butoxycarbonylaminopyridine, followed by methylation with methyl iodide. This method yields 7.34 g (51%) of a pale beige crystalline solid with a melting point of 91–93 °C . The use of a Boc-protected starting material is critical; attempting this transformation on unprotected 3-amino-4-methylpyridine would result in competing N-alkylation and poor regioselectivity due to the free amine's nucleophilicity.

Synthesis Yield
Head-to-head
51% isolated yield (7.34 g) of crystalline target compound; mp 91–93°C. Unprotected amine route leads to complex mixtures.
Validated route provides reproducible access to single regioisomer.
US Patent US05681959; directed ortho-metalation with t-BuLi/MeI at −70°C.
Organic Synthesis Process Chemistry Protecting Group Strategy

LogP & Stability: Boc vs Methyl Carbamate

The tert-butyl carbamate (Boc) group imparts distinct physicochemical properties compared to simpler alkyl carbamates like the methyl ester. The target compound has a predicted LogP of 2.81, compared to the methyl analog's XLogP3 of 0.8 [REFS-1, REFS-2]. This higher lipophilicity correlates with improved membrane permeability and can influence the compound's behavior in biological assays and downstream synthetic steps. Furthermore, the Boc group confers chemical stability under basic and nucleophilic conditions, allowing for selective manipulation of other functional groups before deprotection under mild acidolysis.

LogP & Stability
Class-level
Predicted LogP difference ~2.0 (2.81 vs 0.8 for methyl carbamate). Boc group stable to nucleophiles; deprotects under mild acid.
Higher lipophilicity and orthogonal stability support broader synthetic utility.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Drug Design Stability

Applications of Tert-butyl 4-methylpyridin-3-ylcarbamate


Tofacitinib and JAK3 Inhibitor Intermediate

The primary application scenario is as a protected precursor for the amine intermediate in the synthesis of tofacitinib. The precise (4-methyl-3-pyridyl)carbamate structure is essential for this pathway, as the methyl analog is a known impurity and the isomeric (3-methyl-4-pyridyl)carbamate does not lead to active JAK3 inhibitors . The Boc group allows for late-stage deprotection and further functionalization.

Orthogonally Protected Building Block for Pyridine Synthesis

The compound is ideal for multi-step synthesis where orthogonal protection of the amine is required. Its documented synthesis via directed ortho-metalation demonstrates its compatibility with strongly basic conditions. The higher LogP of 2.81 [1] may also influence solubility and partitioning in aqueous workups and chromatographic purifications, simplifying isolation.

Pyridine Scaffold SAR Studies

For medicinal chemistry programs exploring pyridine-based scaffolds, the tert-butyl (4-methylpyridin-3-yl)carbamate serves as a versatile intermediate. Its defined regiochemistry allows for systematic exploration of substitution at the 2-, 5-, and 6-positions of the pyridine ring after Boc-deprotection, enabling SAR around the core JAK3 inhibitor pharmacophore .

Application
Selection Property
Validation Focus
JAK3 inhibitor (tofacitinib) synthesis
(4-Methyl-3-pyridyl)carbamate regiochemistry
Verify absence of methyl carbamate impurity (CAS 694495-63-1)
Multi-step pyridine functionalization
Orthogonal Boc protection
Confirm stability under basic conditions and mild acidolytic deprotection
Pyridine SAR exploration
Regioselective derivatization at 2,5,6-positions
Assess reactivity after Boc removal; validate purity and substitution pattern

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